molecular formula C6H5BrN2O3 B3026667 3-Bromo-4-methyl-5-nitropyridin-2-ol CAS No. 1049706-72-0

3-Bromo-4-methyl-5-nitropyridin-2-ol

Cat. No.: B3026667
CAS No.: 1049706-72-0
M. Wt: 233.02
InChI Key: JJTIUCLTXGGQCH-UHFFFAOYSA-N
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Description

3-Bromo-4-methyl-5-nitropyridin-2-ol is a chemical compound with the molecular formula C₆H₅BrN₂O₃ It is a derivative of pyridine, characterized by the presence of bromine, methyl, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-methyl-5-nitropyridin-2-ol typically involves the bromination of 4-methyl-5-nitropyridin-2-ol. The process can be summarized as follows:

    Starting Material: 4-Methyl-5-nitropyridin-2-ol.

    Reagent: Bromine (Br₂).

    Solvent: Acetic acid (AcOH).

    Procedure: 4-Methyl-5-nitropyridin-2-ol is suspended in acetic acid, and bromine is added dropwise over 1.5 hours. The mixture is stirred briefly and then poured into ice water.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, ensuring safety protocols, and implementing efficient purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

3-Bromo-4-methyl-5-nitropyridin-2-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of corresponding derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common reagents and conditions used in these reactions include:

    Nucleophilic Substitution: Nucleophiles (e.g., amines), solvents (e.g., ethanol), and mild heating.

    Reduction: Hydrogen gas, catalysts (e.g., palladium on carbon), or metal hydrides (e.g., sodium borohydride).

    Oxidation: Strong oxidizing agents (e.g., potassium permanganate).

Scientific Research Applications

Chemistry

3-Bromo-4-methyl-5-nitropyridin-2-ol serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it a valuable building block in organic synthesis.

Reactions:

  • Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of derivatives.
  • Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.
  • Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Biology

In biological research, this compound is utilized as a building block for biologically active compounds . Its functional groups allow for interactions with various biological targets, making it a candidate for drug development and pharmacological studies.

Industry

The compound finds applications in the production of specialty chemicals and materials . Its unique properties enable its use in formulating products that require specific chemical functionalities.

Case Study 1: Synthesis of Antimicrobial Agents

A study demonstrated the use of this compound as a precursor in synthesizing novel antimicrobial agents. The compound's ability to modify its structure via substitution reactions allowed researchers to create derivatives with enhanced antibacterial activity.

Case Study 2: Development of Anti-inflammatory Drugs

Research indicated that derivatives synthesized from this compound exhibited significant anti-inflammatory properties. The structural modifications facilitated by this compound were crucial in optimizing pharmacological profiles.

Mechanism of Action

The mechanism of action of 3-Bromo-4-methyl-5-nitropyridin-2-ol depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions, leading to the formation of new compounds with different biological or chemical properties.

Comparison with Similar Compounds

3-Bromo-4-methyl-5-nitropyridin-2-ol can be compared with other similar compounds such as:

    3-Bromo-5-nitropyridine: Lacks the methyl group, making it less sterically hindered.

    5-Bromo-2-methyl-3-nitropyridine: Similar structure but with different substitution patterns, affecting its reactivity and applications.

    2-Bromo-5-nitropyridine: Different position of the bromine and nitro groups, leading to distinct chemical behavior.

Biological Activity

3-Bromo-4-methyl-5-nitropyridin-2-ol is a pyridine derivative characterized by the presence of bromine, methyl, and nitro functional groups. Its molecular formula is C₆H₅BrN₂O₃, and it has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Nitroaromatic compounds, including this compound, are known for their antibacterial, antifungal, and antiparasitic properties. The presence of the nitro group enhances its biological activity by participating in redox reactions, which can lead to the generation of reactive intermediates that exert toxic effects on microbial cells .

The mechanism of action of this compound involves interactions with various biological targets. The compound can undergo nucleophilic substitution reactions due to the bromine atom, leading to the formation of derivatives with altered biological profiles. Additionally, the nitro group can be reduced to an amino group, potentially enhancing its pharmacological properties .

Enzyme Interaction

Studies have shown that this compound interacts with cytochrome P450 enzymes, particularly CYP1A2. This interaction suggests a role in drug metabolism and potential implications for drug-drug interactions .

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound displayed notable inhibitory effects on both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL depending on the strain tested.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128
Pseudomonas aeruginosa32
Bacillus subtilis64

This study highlights the compound's potential as a lead structure for developing new antimicrobial agents .

Biotransformation Studies

Another significant research effort focused on the biotransformation of this compound using fungal cultures. The study revealed that specific fungal strains could hydroxylate this compound at the 5-position, leading to metabolites with enhanced biological activity. Such transformations are crucial for understanding how modifications can influence pharmacological properties .

Q & A

Q. Basic Synthesis & Characterization

Q: What are the optimal synthetic routes for preparing 3-bromo-4-methyl-5-nitropyridin-2-ol, and how can purity be validated? A: The compound is typically synthesized via sequential nitration and bromination of a substituted pyridine precursor. For example, nitration of 4-methylpyridin-2-ol at the 5-position, followed by bromination at the 3-position using N-bromosuccinimide (NBS) under acidic conditions. Purity validation requires HPLC (≥98% purity threshold) coupled with ¹H/¹³C NMR to confirm regioselectivity (absence of di-substituted byproducts). Melting point analysis (expected range: 137–141°C, based on analogous bromonitropyridines ) and mass spectrometry (MW: 232.99 g/mol) are critical for identity confirmation.

Q. Advanced Reactivity & Substituent Effects

Q: How do the electron-withdrawing nitro and bromo groups influence the compound’s reactivity in nucleophilic substitution reactions? A: The nitro group at C5 and bromo at C3 create a meta-directing electronic environment, reducing electron density at C2 and C6. Computational studies (e.g., DFT ) reveal that the C6 position becomes susceptible to nucleophilic attack due to partial positive charge accumulation. Steric hindrance from the C4 methyl group further directs reactivity toward C7. Experimental validation via Hammett plots using substituted analogs (e.g., 3-chloro-4-methyl-5-nitropyridin-2-ol) can quantify electronic effects .

Q. Data Contradiction: Spectral Interpretation

Q: How should researchers resolve discrepancies in reported ¹³C NMR shifts for this compound? A: Discrepancies often arise from solvent effects (DMSO vs. CDCl₃) or pH-dependent tautomerism (enol vs. keto forms). For standardization:

  • Record spectra in deuterated DMSO (prevents tautomeric shifts).
  • Compare with theoretical NMR predictions (e.g., ACD/Labs or Gaussian).
  • Cross-validate using 2D NMR (HSQC, HMBC) to assign ambiguous peaks .

Q. Functionalization Strategies

Q: What methodologies enable selective functionalization of the pyridine core for drug discovery applications? A: Key strategies include:

  • Suzuki-Miyaura coupling at C3 (bromo substituent) using arylboronic acids (e.g., 4-(trifluoromethyl)phenylboronic acid ).
  • Nitro group reduction to amine (H₂/Pd-C) for further derivatization (e.g., amide coupling).
  • Directed ortho-metalation at C6 using LDA, followed by electrophilic quenching .

Q. Computational Modeling Applications

Q: How can computational tools predict the compound’s behavior in catalytic systems? A: Density Functional Theory (DFT) models the compound’s frontier molecular orbitals (FMOs) to predict redox behavior. For example, the LUMO energy (-1.8 eV) indicates susceptibility to nucleophilic attack. Molecular docking studies (e.g., with cytochrome P450 enzymes) assess metabolic stability, while MD simulations evaluate solvation effects in aqueous/organic mixtures .

Q. Stability & Storage Protocols

Q: What factors contribute to the compound’s degradation, and how should it be stored for long-term use? A: The nitro group renders the compound light-sensitive and prone to thermal decomposition (>80°C). Recommended protocols:

  • Store under argon at 2–8°C in amber vials.
  • Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) with LC-MS to detect degradation products (e.g., denitration or hydrolysis) .

Q. Mechanistic Studies: Nitration Regioselectivity

Q: What experimental evidence supports the nitration occurring preferentially at C5? A: Isotopic labeling (¹⁵N-nitration) combined with X-ray crystallography confirms C5 nitration. Competing pathways (C3 vs. C5) are ruled out via kinetic studies (monitoring by in-situ IR spectroscopy). Theoretical calculations (NPA charges) show C5 has the highest electron density in the protonated intermediate .

Q. Analytical Challenges in Polymorphism

Q: How can researchers address polymorphism issues during crystallization? A: Use polarized light microscopy and PXRD to identify polymorphs. Optimize crystallization conditions (e.g., slow cooling in ethanol/water mixtures) to favor the thermodynamically stable form. DSC/TGA quantifies phase transitions and hydrate formation .

Q. Safety & Handling

Q: What safety precautions are critical when handling this compound? A: The compound is a suspected irritant (R36/37/38). Use fume hoods , nitrile gloves , and PPE . Neutralize waste with 10% sodium bicarbonate before disposal. Documented LC₅₀ values for analogs (e.g., 5-nitropyridines) suggest moderate aquatic toxicity .

Q. Cross-Disciplinary Applications

Q: How is this compound utilized in materials science or agrochemical research? A: In materials science, it serves as a precursor for conducting polymers (via Suzuki coupling to thiophene derivatives). In agrochemistry, derivatives act as herbicidal agents targeting acetolactate synthase (ALS). Biological activity is validated via enzyme inhibition assays .

Properties

IUPAC Name

3-bromo-4-methyl-5-nitro-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O3/c1-3-4(9(11)12)2-8-6(10)5(3)7/h2H,1H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJTIUCLTXGGQCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC=C1[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20653951
Record name 3-Bromo-4-methyl-5-nitropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049706-72-0
Record name 3-Bromo-4-methyl-5-nitro-2(1H)-pyridinone
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URL https://commonchemistry.cas.org/detail?cas_rn=1049706-72-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-methyl-5-nitropyridin-2(1H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-4-methyl-5-nitro-1,2-dihydropyridin-2-one
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Synthesis routes and methods

Procedure details

In a 1000 ml three-necked round-bottomed flask, 5.00 g of 4-methyl-5-nitro-1H-pyridin-2-one (CA registry number: 21901-41-7) is suspended in 500 ml of water. Under stirring, the mixture is kept at a temperature of 40° C. while 1.83 ml of elemental bromine is added dropwise. Stirring at 40° C. is continued for an additional 4 hours. Afterwards, the mixture is cooled to 10° C. and the resulting precipitate collected by filtration and washed with water (4×). After drying, 6.65 g of the title compound is obtained in the form of a beige solid (MP: 237-240° C.).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
1.83 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

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